molecular formula C6H8N4O B2967517 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- CAS No. 1824306-53-7

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-

Cat. No.: B2967517
CAS No.: 1824306-53-7
M. Wt: 152.157
InChI Key: NVCHJTITAYIUHA-UHFFFAOYSA-N
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Description

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Mechanism of Action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.

Biochemical Pathways

Similar compounds have been studied for anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of an hh signalling cascade , suggesting potential effects on DNA replication and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions to yield the desired product . Another common method involves the cyclization of hydrazines with 1,3-difunctional electrophilic substrates .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro- is unique due to its specific substitution pattern and the presence of an amino group, which can enhance its binding affinity to biological targets. This uniqueness makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

3-amino-1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H2,(H,8,11)(H3,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCHJTITAYIUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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